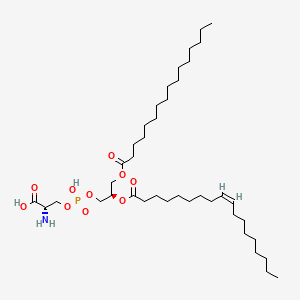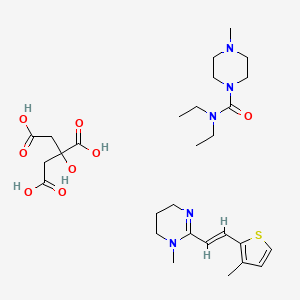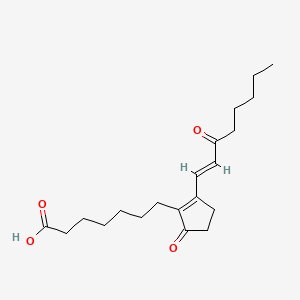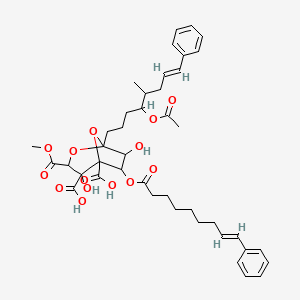
1-Hexadecanoyl-2-(9Z-octadecenoyl)-sn-glycero-3-phosphoserine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PS(16:0/18:1(9Z)), also known as pops lipid or palmitoyloleoyl-GPS, belongs to the class of organic compounds known as phosphatidylserines. These are glycerophosphoserines in which two fatty acids are bonded to the glycerol moiety through ester linkages. As is the case with diacylglycerols, phosphatidylserines can have many different combinations of fatty acids of varying lengths and saturation attached to the C-1 and C-2 positions. Thus, PS(16:0/18:1(9Z)) is considered to be a glycerophosphoserine lipid molecule. PS(16:0/18:1(9Z)) is considered to be a practically insoluble (in water) and relatively neutral molecule. PS(16:0/18:1(9Z)) has been found throughout all human tissues, and has also been primarily detected in blood. Within the cell, PS(16:0/18:1(9Z)) is primarily located in the membrane (predicted from logP) and intracellular membrane. PS(16:0/18:1(9Z)) exists in all eukaryotes, ranging from yeast to humans. PS(16:0/18:1(9Z)) participates in a number of enzymatic reactions. In particular, PS(16:0/18:1(9Z)) can be converted into PE(16:0/18:1(9Z)); which is mediated by the enzyme phosphatidylserine decarboxylase. In addition, Choline and PS(16:0/18:1(9Z)) can be biosynthesized from PC(16:0/18:1(9Z)) and L-serine; which is catalyzed by the enzyme phosphatidylserine synthase. In humans, PS(16:0/18:1(9Z)) is involved in phosphatidylethanolamine biosynthesis pe(16:0/18:1(9Z)) pathway and phosphatidylcholine biosynthesis PC(16:0/18:1(9Z)) pathway.
{1-O-hexadecanoyl-2-O-[(Z)-octadec-9-enoyl]-sn-glycero-3-phospho}serine is a 3-sn-phosphatidyl-L-serine compound with a palmitoyl group at the 1-position and an oleoyl group at the 2-position. It derives from a glycerol.
Scientific Research Applications
Biomarker Identification in Asthma
1-Hexadecanoyl-2-(9Z-octadecenoyl)-sn-glycero-3-phosphoserine has been identified as a key metabolite in asthma. It was found to be significantly different in the sputum of asthma patients compared to healthy controls, indicating its potential role as a biomarker for early diagnosis and risk prediction of asthma. This discovery was made using ultra-high-performance liquid chromatography coupled to quadruple time-of-flight mass spectrometry (UHPLC-QTOF/MS) (Tian et al., 2017).
Neurotrophic Effects
This compound has shown promising results in the field of neurology. Specifically, it was observed to increase the synthesis of nerve growth factor (NGF) in cultured astrocytes, suggesting potential neurotrophic effects. This finding opens up possibilities for its use in treating neurological disorders or enhancing neural health (Kwon et al., 2003).
Drug Development and Analysis
In the context of drug development, the interactions of small molecules with lipid membranes are crucial. Studies have shown that the presence of 1-Hexadecanoyl-2-(9Z-octadecenoyl)-sn-glycero-3-phosphoserine in lipid bilayers can influence these interactions, which is essential for the development and analysis of new drugs. This compound provides a valuable model for understanding how drugs interact at the cellular level (Huang et al., 2013).
Lipid Bilayer Studies
The stability and fluidity of lipid bilayers are affected by their composition, including the presence of 1-Hexadecanoyl-2-(9Z-octadecenoyl)-sn-glycero-3-phosphoserine. This has implications for understanding cell membrane properties and the development of model systems for biological research. The interaction of this phospholipid with other components in the bilayer provides insights into cellular processes and membrane dynamics (Liu et al., 2013).
properties
CAS RN |
40290-44-6 |
|---|---|
Molecular Formula |
C40H76NO10P |
Molecular Weight |
762 g/mol |
IUPAC Name |
(2S)-2-amino-3-[[(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropoxy]-hydroxyphosphoryl]oxypropanoic acid |
InChI |
InChI=1S/C40H76NO10P/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-39(43)51-36(34-49-52(46,47)50-35-37(41)40(44)45)33-48-38(42)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h17-18,36-37H,3-16,19-35,41H2,1-2H3,(H,44,45)(H,46,47)/b18-17-/t36-,37+/m1/s1 |
InChI Key |
OIWCYIUQAVBPGV-DAQGAKHBSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OC[C@@H](C(=O)O)N)OC(=O)CCCCCCC/C=C\CCCCCCCC |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(C(=O)O)N)OC(=O)CCCCCCCC=CCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(C(=O)O)N)OC(=O)CCCCCCCC=CCCCCCCCC |
physical_description |
Solid |
synonyms |
1-palmitoyl-2-oleoyl-glycero-3-phosphoserine 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoserine 1-palmitoyl-2-oleoylglycero-3-phosphoserine 1-palmitoyl-2-oleoylphosphatidylserine palmitoyloleoyl-GPS POPS lipid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![8-Hydroxy-6,10-dimethyl-3-methylene-2-oxo-2,3,3a,4,5,8,9,11a-octahydrocyclodeca[b]furan-4-yl 2-((acetyloxy)methyl)-2-butenoate](/img/structure/B1235906.png)
![ethyl (2Z)-2-[(5Z)-5-[(2-methoxynaphthalen-1-yl)methylidene]-4-oxo-3-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]-1,3-thiazolidin-2-ylidene]acetate](/img/structure/B1235907.png)
![(2S,5S,6R)-3,3-dimethyl-7-oxo-6-[(1-oxo-2-phenylethyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B1235908.png)
![3,4,5-trimethoxy-N-[[[oxo-[(1S,2S)-2-phenylcyclopropyl]methyl]hydrazo]-sulfanylidenemethyl]benzamide](/img/structure/B1235910.png)
![3-[(11R)-3,11,14-trihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B1235911.png)